N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine
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Overview
Description
N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyclopropanamine group attached to an indole ring, which is further substituted with a propyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine typically involves the following steps:
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Formation of the Indole Core: : The indole core can be synthesized using the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions .
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Introduction of the Propyl Group: : The propyl group can be introduced via alkylation of the indole nitrogen. This can be achieved by reacting the indole with a propyl halide (e.g., propyl bromide) in the presence of a base, such as potassium carbonate, under reflux conditions .
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Attachment of the Cyclopropanamine Group: : The final step involves the attachment of the cyclopropanamine group to the indole ring. This can be done by reacting the propyl-substituted indole with cyclopropanamine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives, such as indole-2-carboxylic acid .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the indole ring or the cyclopropanamine group to form reduced derivatives .
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Substitution: : The compound can undergo substitution reactions, where functional groups on the indole ring or the cyclopropanamine group are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Reduced indole derivatives, reduced cyclopropanamine derivatives.
Substitution: Substituted indole derivatives, substituted cyclopropanamine derivatives.
Scientific Research Applications
N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine has several scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities . It is also investigated for its potential as an anti-HIV agent .
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Biological Studies: : The compound is used in biological studies to understand its effects on various biological pathways and molecular targets. It is studied for its interactions with enzymes, receptors, and other biomolecules .
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Chemical Biology: : The compound is used as a chemical probe to study the structure-activity relationships of indole derivatives. It helps in understanding the chemical properties and biological activities of related compounds .
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Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
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Enzyme Inhibition: : The compound may inhibit specific enzymes involved in biological pathways, leading to altered cellular functions .
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Receptor Binding: : The compound may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses .
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Gene Expression Modulation: : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Comparison with Similar Compounds
N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine can be compared with other similar compounds, such as:
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N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine: : This compound has a methyl group instead of a propyl group, which may result in different biological activities and chemical properties .
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N-[(1-ethyl-1H-indol-5-yl)methyl]cyclopropanamine: : This compound has an ethyl group instead of a propyl group, which may also lead to variations in its biological and chemical properties .
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N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanone: : This compound has a cyclopropanone group instead of a cyclopropanamine group, which may affect its reactivity and biological activities .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the indole and cyclopropanamine groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-propylindol-5-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-2-8-17-9-7-13-10-12(3-6-15(13)17)11-16-14-4-5-14/h3,6-7,9-10,14,16H,2,4-5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDGEKVAODYJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)CNC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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